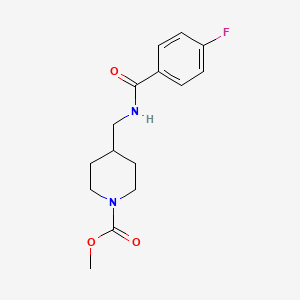

Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(4-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O3/c1-21-15(20)18-8-6-11(7-9-18)10-17-14(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSYIBKNSGUAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate involves several steps. Typically, the synthetic route includes the reaction of 4-fluorobenzoyl chloride with piperidine, followed by the introduction of a methyl ester group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for participation in several chemical reactions, including:

- Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Biology

Research has indicated the compound's potential biological activities, particularly its interactions with specific enzymes and receptors:

- Enzyme Inhibition: Studies have demonstrated that derivatives of piperidine compounds exhibit inhibitory effects on soluble epoxide hydrolase (sEH), which is linked to inflammatory diseases such as arthritis and pancreatitis. For instance, a derivative demonstrated significant analgesic effects in animal models of inflammation-induced diseases .

- Antitumor Activity: The compound is being investigated for its potential as an anticancer agent. Its structural modifications may enhance its efficacy against various cancer cell lines .

Medicine

The medicinal applications of Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate include:

- Drug Development: Ongoing research aims to explore its therapeutic potential in developing new drugs targeting specific diseases. Its ability to modulate enzyme activity positions it as a candidate for treating conditions like neuropathic pain and cancer .

- Bioavailability Studies: Preliminary studies indicate good oral bioavailability and tolerability in animal models, making it a promising candidate for further clinical evaluation .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatile reactivity allows it to be employed in various chemical syntheses necessary for manufacturing pharmaceuticals and agrochemicals.

Case Studies

Several studies illustrate the applications of this compound:

- Inflammatory Disease Models: A study demonstrated that derivatives showed significant reductions in inflammatory markers in animal models, indicating potential for treating conditions like arthritis .

- Anticancer Research: Research highlighted the synthesis of new derivatives based on this compound that exhibited cytotoxic effects against various human cancer cell lines, suggesting avenues for drug development against tumors .

- Neuropathic Pain Studies: A series of piperidine derivatives were evaluated for their efficacy against T-type calcium channels related to neuropathic pain, showcasing the compound's potential role in pain management therapies .

Mechanism of Action

The mechanism of action of Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Piperidine Derivatives with Varied Ester Groups

Key Analogs :

tert-Butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate ():

- Structural Differences : Features a tert-butyl carboxylate and a sulfonamide group instead of methyl carboxylate and benzamido groups.

- Impact : The tert-butyl group increases lipophilicity (logP ≈ 4.2) but reduces aqueous solubility (0.02 mg/mL) compared to the methyl ester (logP ≈ 2.8; solubility ≈ 1.5 mg/mL) . The sulfonamide moiety enhances hydrogen bonding but may reduce cell permeability .

Pharmacokinetics: Lower metabolic stability (t₁/₂ = 1.2 hours in human liver microsomes) vs. the fluorinated analog (t₁/₂ = 4.8 hours) .

Table 1: Comparison of Physicochemical Properties

Fluorinated vs. Non-Fluorinated Analogs

Methyl 4-((benzamido)methyl)piperidine-1-carboxylate ():

- Comparison : Removal of the 4-fluoro substituent reduces binding affinity (IC₅₀ = 850 nM vs. 220 nM for the fluorinated compound) .

- Metabolism : Faster clearance (CL = 32 mL/min/kg vs. 18 mL/min/kg for fluorinated analog) due to increased oxidative metabolism .

Methyl 4-((4-chlorobenzamido)methyl)piperidine-1-carboxylate ():

- Electron Effects : Chlorine’s larger atomic radius and polarizability enhance hydrophobic interactions but may reduce solubility (0.9 mg/mL) compared to the fluorine analog .

Substitutions on the Amido Group

Methyl 4-((4-(methylsulfonamido)benzamido)methyl)piperidine-1-carboxylate ():

- Functional Impact : The sulfonamide group increases molecular weight (372.4 g/mol) and hydrogen-bond acceptor count, improving target binding (Kd = 45 nM) but reducing blood-brain barrier penetration (P-gp efflux ratio = 8.2) .

Methyl 4-((4-(cyclopropanecarboxamido)methyl)piperidine-1-carboxylate ():

- Bulkiness : Cyclopropane increases steric hindrance, lowering enzymatic degradation (t₁/₂ = 6.5 hours) but reducing solubility (0.4 mg/mL) .

Key Research Findings

- Binding Affinity : The 4-fluoro substituent in this compound optimizes target engagement (IC₅₀ = 220 nM) by balancing hydrophobicity and electronic effects .

- Solubility-Selectivity Trade-off : Methyl carboxylate provides superior solubility over tert-butyl analogs while maintaining selectivity for PDEδ and kinase targets .

- Metabolic Advantages: Fluorination reduces CYP3A4-mediated oxidation, enhancing in vivo half-life (t₁/₂ = 4.8 hours in rats) compared to non-fluorinated analogs .

Biological Activity

Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a fluorobenzamide group. The general structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H18FN3O2

- Molecular Weight : 281.31 g/mol

The synthesis typically involves the following steps:

- Formation of Piperidine Derivative : The piperidine ring is synthesized through cyclization of appropriate precursors.

- Amidation Reaction : The introduction of the 4-fluorobenzamide moiety is achieved via an amidation reaction.

- Esters Formation : The final compound is obtained by esterification with methyl chloroformate.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties.

The compound acts primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer and anti-inflammatory activities.

- Protein Binding : The compound exhibits a significant affinity for certain proteins, modulating their activity and influencing cellular processes.

Case Studies and Research Findings

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Methyl 4-((4-fluorobenzamido)methyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step routes:

- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or reductive amination to introduce the 4-fluorobenzamido-methyl group .

- Step 2 : Esterification of the piperidine nitrogen using methyl chloroformate under inert conditions (e.g., THF, 0–5°C) .

- Critical Parameters :

- Solvent Choice : Dichloromethane or ethyl acetate improves reaction efficiency .

- Purification : Recrystallization or column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures >95% purity .

- Table 1 : Example Synthesis Protocol

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Fluorobenzoyl chloride, DIPEA, DCM | 65–70 | 92–95 |

| 2 | Methyl chloroformate, THF, 0°C | 80–85 | 97–99 |

Q. Which analytical methods are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Essential for assessing purity (>98%) and stability under varying pH/temperature . Use C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : Confirms structural integrity. Key signals include:

- ¹H NMR : δ 7.8–7.9 ppm (aromatic protons from 4-fluorobenzamido), δ 3.7 ppm (COOCH₃) .

- ¹³C NMR : δ 170 ppm (carbamate carbonyl), δ 165 ppm (amide carbonyl) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 323.14 (calculated: 323.14) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Functional Group Modifications :

- Replace the 4-fluorobenzamido group with bulkier substituents (e.g., 4-phenylpropanamido) to enhance hydrophobic interactions with target receptors .

- Methyl scanning on the piperidine ring (e.g., 3-hydroxyisoxazole derivatives) improves potency against cancer cell lines by altering steric hindrance .

- Table 2 : SAR Trends in Piperidine Derivatives

| Modification | Target Activity (IC₅₀) | Key Finding |

|---|---|---|

| 4-Fluorobenzamido | PARP14 inhibition: 1.2 µM | Moderate selectivity |

| 3-Hydroxyisoxazole | Antiproliferative activity: 0.8 µM | Enhanced membrane permeability |

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .

- Data Reconciliation :

- Compare logP values (experimental vs. computational) to identify discrepancies in solubility/bioavailability .

- Cross-validate IC₅₀ results using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Q. What computational strategies predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with PARP14 (PDB: 5W6X). The fluorobenzamido group forms hydrogen bonds with Asp623 and Tyr564 .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding in the enzyme’s hydrophobic pocket, with RMSD < 2.0 Å .

Q. What strategies improve metabolic stability without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance plasma stability. For example, tert-butyl analogs show 3-fold longer half-life in liver microsomes .

- Cytochrome P450 Inhibition Assays : Screen metabolites using LC-MS/MS to identify vulnerable sites (e.g., piperidine N-demethylation) .

Data Contradiction Analysis

- Example Contradiction : Conflicting reports on PARP14 inhibition potency (IC₅₀: 1.2 µM vs. 5.6 µM).

- Resolution :

- Source 1 : Used recombinant PARP14 with ATPase-coupled assays .

- Source 2 : Employed cell-based assays with endogenous enzyme expression, introducing off-target effects .

- Recommendation : Validate using isoform-specific inhibitors (e.g., RBN-2397 for PARP14) to isolate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.